
2-Hydroxytetrahydropyran
Overview
Description
2-Hydroxytetrahydropyran is an organic compound with the molecular formula C5H10O2 It is a six-membered ring structure containing an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxytetrahydropyran can be synthesized through several methods. One common approach involves the ring-opening tautomerization of furfural, followed by hydrogenation. This process yields 1,5-pentanediol, with this compound as a key intermediate . Another method involves the reductive amination of biomass-derived dihydropyran over hydroxylapatite nanorod supported nickel catalysts, which efficiently produces 5-amino-1-pentanol .
Industrial Production Methods
Industrial production of this compound typically involves the use of biomass-derived feedstocks. The process includes dehydration/hydration, ring-opening tautomerization, and hydrogenation reactions. This method is economically viable and environmentally friendly, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxytetrahydropyran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-hydroxypentanal.
Reduction: It can be reduced to produce 1,5-pentanediol.
Substitution: It can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use catalysts such as nickel, palladium, or platinum.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: 5-Hydroxypentanal
Reduction: 1,5-Pentanediol
Substitution: Various substituted tetrahydropyran derivatives
Scientific Research Applications
2-Hydroxytetrahydropyran has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including diols and amines
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is employed in the production of polyurethanes, coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism of action of 2-hydroxytetrahydropyran involves its ability to undergo ring-opening tautomerization to form 5-hydroxypentanal. This intermediate can then participate in various chemical reactions, such as hydrogenation or reductive amination, to produce valuable products like 1,5-pentanediol or 5-amino-1-pentanol . The molecular targets and pathways involved in these reactions are primarily related to the catalytic activity of the reagents used.
Comparison with Similar Compounds
2-Hydroxytetrahydropyran can be compared with other similar compounds, such as:
Tetrahydrofuran: A five-membered ring ether with similar reactivity but different ring size.
Tetrahydropyran: A six-membered ring ether without the hydroxyl group.
2-Hydroxytetrahydrofuran: A five-membered ring structure with a hydroxyl group.
The uniqueness of this compound lies in its six-membered ring structure with both an oxygen atom and a hydroxyl group, which imparts distinct reactivity and versatility in chemical synthesis.
Biological Activity
2-Hydroxytetrahydropyran (2-HYTHP) is a cyclic ether that has garnered interest in various fields, particularly due to its potential biological activities. This article reviews the biological activity of 2-HYTHP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
2-HYTHP is derived from tetrahydropyran and has been synthesized through various methods, including reactions involving sodium methylate in methanol under controlled conditions . Its structure allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Antioxidant Activity
Research indicates that 2-HYTHP exhibits significant antioxidant properties. A study utilized the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate its capacity to scavenge free radicals. The results showed that 2-HYTHP demonstrated a high percentage of inhibition, comparable to standard antioxidants like ascorbic acid .
Anti-inflammatory Effects
In vitro studies have assessed the anti-inflammatory effects of 2-HYTHP. Utilizing the protein denaturation bioassay, various concentrations of bacterial metabolites containing 2-HYTHP were tested. The findings revealed substantial anti-inflammatory activity, with inhibition rates reaching up to 99% .
Antidiabetic Properties
The compound has also been evaluated for its antidiabetic potential. In a study involving metabolites from Bacillus species, 2-HYTHP was part of a complex mixture that exhibited an impressive anti-diabetic activity of approximately 84.66% . This suggests that 2-HYTHP may contribute to the management of diabetes through multiple pathways.
The biological activities of 2-HYTHP can be attributed to its ability to modulate oxidative stress and inflammation. The compound's structure allows it to interact with various biological targets, potentially influencing signaling pathways related to oxidative stress and inflammatory responses.
Case Studies and Research Findings
- GC-MS Profiling : A study conducted GC-MS profiling on metabolites from Bacillus spp., identifying 29 compounds, including 2-HYTHP. The metabolites were tested for their biological activities, revealing significant inhibitory effects across various assays .
- In Silico Studies : Computational studies have suggested that derivatives of 2-HYTHP may possess anticancer properties, indicating its potential role in drug design against specific cancer types .
- Reactivity in Chemical Transformations : Research has shown that 2-HYTHP serves as a key intermediate in the production of other valuable compounds, including 1,5-pentanediol (PDO), through hydrogenation reactions . This highlights its importance not only in biological contexts but also in industrial applications.
Summary Table of Biological Activities
Activity Type | Assay Method | Inhibition Rate |
---|---|---|
Antioxidant | DPPH Assay | High (Exact % TBD) |
Anti-inflammatory | Protein Denaturation Bioassay | Up to 99% |
Antidiabetic | Metabolite Assay | 84.66% |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-hydroxytetrahydropyran (2HTHP) from biomass-derived precursors?
- Methodological Answer : A three-step catalytic pathway is widely used:
Hydrogenation : Furfural (FUR) is hydrogenated to tetrahydrofurfuryl alcohol (THFA) using Ni/SiO₂ (94% yield) .
Dehydration : THFA undergoes dehydration over γ-Al₂O₃ to form dihydropyran (DHP, 90% yield) .
Hydration : DHP is hydrated to 2HTHP (100% yield) under catalyst-free conditions at 343–403 K .
- Key Considerations : Temperature control during hydration is critical to avoid dimerization. Catalyst selection (e.g., γ-Al₂O₃ acidity) influences dehydration efficiency .
Q. How can spectroscopic techniques characterize 2HTHP’s structure and stability?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Detects intramolecular hydrogen bonding (e.g., O–H···O interactions) in nonpolar solvents, as shown in analogous studies on 3-hydroxytetrahydropyran .
- NMR Spectroscopy : Distinguishes axial vs. equatorial conformers via coupling constants and chemical shifts. Solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) affects equilibrium .
- Computational Analysis : Density Functional Theory (DFT) predicts conformational stability and hydrogen-bond strength .
Advanced Research Questions
Q. What factors influence the chemoselectivity of catalytic transformations involving 2HTHP?
- Methodological Answer :
- Catalyst Design : Supported Ni catalysts (e.g., Ni/Al₂O₃) enable reductive amination of 2HTHP to 5-amino-1-pentanol with >90% selectivity. Surface acidity and metal dispersion are critical .
- Reaction Conditions : Low H₂ pressure (1–3 MPa) minimizes over-reduction, while higher temperatures favor C–N bond formation .
- Substrate Purity : Trace dimers in 2HTHP feedstock can divert reaction pathways, requiring rigorous purification (e.g., distillation) .
Q. How do solvent polarity and temperature affect the conformational equilibrium of 2HTHP?
- Methodological Answer :
- Solvent Effects : In polar solvents (e.g., water), the equatorial conformer dominates due to dipole stabilization. In nonpolar solvents (e.g., hexane), the axial conformer is favored via intramolecular O–H···O hydrogen bonding .
- Temperature Dependence : Elevated temperatures destabilize hydrogen-bonded axial conformers, shifting equilibrium toward equatorial forms. This impacts reactivity in nucleophilic substitutions .
Q. What analytical methods are effective in monitoring 2HTHP during reaction processes?
- Methodological Answer :
- In Situ DRIFT Spectroscopy : Tracks surface intermediates during dehydration/hydration on γ-Al₂O₃, identifying key adsorption bands for 2HTHP (e.g., 1650 cm⁻¹ for C=O) .
- GC-MS/HPLC : Quantifies 2HTHP and by-products (e.g., dimers) using calibration curves. Internal standards (e.g., dodecane) improve accuracy .
- Kinetic Isotope Effects (KIE) : Deuterated 2HTHP (2HTHP-d₁) reveals rate-determining steps in acid-catalyzed reactions .
Q. Data Contradictions and Resolution
Q. How can conflicting reports on 2HTHP dimerization pathways be resolved?
- Analysis :
Properties
IUPAC Name |
oxan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-5-3-1-2-4-7-5/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELWCAITJAEQNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80972014 | |
Record name | Oxan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80972014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694-54-2, 56573-79-6 | |
Record name | 2-Hydroxytetrahydropyran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxytetrahydropyran | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244915 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80972014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.769 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetrahydro-2H-pyran-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Hydroxytetrahydropyran | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2QS543EC2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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